molecular formula C15H9Cl3N2O B1398218 6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332529-72-2

6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1398218
CAS No.: 1332529-72-2
M. Wt: 339.6 g/mol
InChI Key: XHOMNDWBQYTZQX-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a useful research compound. Its molecular formula is C15H9Cl3N2O and its molecular weight is 339.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photoluminescent Properties and Coordination Polymers

A study highlights the use of a ligand derived from quinoline and pyridine, related to 6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, in the formation of a copper(II) coordination polymer. This polymer exhibits photoluminescent properties with potential applications in material science and sensing technologies. The research demonstrates the ligand's ability to promote the formation of one-dimensional coordination polymers, showcasing a bathochromic shift in ligand absorption bands and weak antiferromagnetic interactions within dimeric units (Twaróg, Hołyńska, & Kochel, 2020).

Synthesis of Halogenosubstituted Derivatives

Another research avenue involves the regioselective treatment of halogenosubstituted quinolines, leading to the synthesis of halogenosubstituted 3-methylsulfanylquinolines and 3-phenylmethylsulfanylquinolines. These compounds, which are structurally related to the core chemical of interest, offer insights into the versatility of quinoline derivatives for chemical synthesis and the development of new materials or chemical intermediates (Marciniec, Máslankiewicz, & Maślankiewicz, 2015).

Catalytic Activity and Antiproliferative Potential

Research has also delved into the catalytic and antiproliferative properties of copper(II) complexes derived from quinoline and pyridine derivatives. These studies underscore the compound's applicability in catalyzing oxidation reactions and its potential in antiproliferative activity against various cancer cell lines, indicating its promise in therapeutic applications and chemical catalysis (Choroba et al., 2019).

Antimicrobial and Antifungal Activities

A notable area of application for quinoline derivatives encompasses antimicrobial and antifungal activities. Compounds structurally similar to this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens, highlighting the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Kouznetsov et al., 2012).

Properties

IUPAC Name

6-chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O.ClH/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOMNDWBQYTZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
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6-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Disclaimer and Information on In-Vitro Research Products

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